molecular formula C15H23BO6 B13356388 (4-(tert-Butoxycarbonyl)-2,5-diethoxyphenyl)boronic acid

(4-(tert-Butoxycarbonyl)-2,5-diethoxyphenyl)boronic acid

Cat. No.: B13356388
M. Wt: 310.15 g/mol
InChI Key: VBXVCKBGZWMBBU-UHFFFAOYSA-N
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Description

(4-(tert-Butoxycarbonyl)-2,5-diethoxyphenyl)boronic acid is an organoboron compound widely used in organic synthesis. It is particularly valuable in the Suzuki-Miyaura coupling reaction, a powerful method for forming carbon-carbon bonds. This compound is characterized by its tert-butoxycarbonyl (Boc) protecting group, which provides stability and facilitates various chemical transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(tert-Butoxycarbonyl)-2,5-diethoxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source. The reaction is carried out under mild conditions, often in the presence of a base such as potassium acetate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced technologies are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(4-(tert-Butoxycarbonyl)-2,5-diethoxyphenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, (4-(tert-Butoxycarbonyl)-2,5-diethoxyphenyl)boronic acid is used as a building block for synthesizing complex organic molecules. Its role in Suzuki-Miyaura coupling makes it invaluable for constructing biaryl structures, which are common in pharmaceuticals and agrochemicals .

Biology and Medicine

In biological and medicinal research, this compound is used to synthesize molecules with potential therapeutic applications. Its ability to form stable carbon-carbon bonds allows for the creation of diverse molecular scaffolds, which can be further modified to enhance biological activity .

Industry

Industrially, this compound is used in the production of advanced materials, including polymers and electronic components. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes .

Mechanism of Action

The primary mechanism of action for (4-(tert-Butoxycarbonyl)-2,5-diethoxyphenyl)boronic acid involves its participation in the Suzuki-Miyaura coupling reaction. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This process is facilitated by the Boc group, which provides stability and prevents unwanted side reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(tert-Butoxycarbonyl)-2,5-diethoxyphenyl)boronic acid is unique due to its combination of the Boc protecting group and diethoxy substituents. This combination provides enhanced stability and reactivity, making it particularly useful in complex organic synthesis .

Properties

Molecular Formula

C15H23BO6

Molecular Weight

310.15 g/mol

IUPAC Name

[2,5-diethoxy-4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]boronic acid

InChI

InChI=1S/C15H23BO6/c1-6-20-12-9-11(16(18)19)13(21-7-2)8-10(12)14(17)22-15(3,4)5/h8-9,18-19H,6-7H2,1-5H3

InChI Key

VBXVCKBGZWMBBU-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1OCC)C(=O)OC(C)(C)C)OCC)(O)O

Origin of Product

United States

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